Methylcarbamyl PAF C-8

Metabolic stability PAF-AH resistance Pharmacokinetics

Methylcarbamyl PAF C-8 is a metabolically stable PAF analog with a methylcarbamoyl modification conferring >100-minute plasma half-life. Resistant to PAF-AH degradation, it enables sustained PAFR activation for studying long-term signaling, c-myc/c-fos induction, and G1 arrest in oncology and inflammation research. Essential for SAR panels comparing chain-length-dependent effects (C-8 vs C-16).

Molecular Formula C18H39N2O7P
Molecular Weight 426.5 g/mol
Cat. No. B10767573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcarbamyl PAF C-8
Molecular FormulaC18H39N2O7P
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
InChIInChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)/t17-/m1/s1
InChIKeyOUTYDBKAYFQMHA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine (Methylcarbamyl PAF C-8): A Metabolically Stable C8 Platelet-Activating Factor Analog


1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine, commonly designated Methylcarbamyl PAF C-8, is a synthetic phospholipid derivative belonging to the class of metabolically stable platelet-activating factor (PAF) analogs. It features an eight-carbon octyl chain at the sn-1 position and a methylcarbamoyl moiety replacing the native acetyl group at the sn-2 position [1]. This structural modification confers resistance to hydrolysis by platelet-activating factor acetylhydrolase (PAF-AH), resulting in a significantly extended biological half-life compared to endogenous PAF . The compound retains potent PAF receptor (PAFR) agonism and is employed as a chemical tool to probe PAF-mediated signaling pathways in inflammation, cardiovascular biology, and oncology research [2].

Why Methylcarbamyl PAF C-8 Cannot Be Replaced by Other PAF Analogs or Shorter/Longer-Chain Derivatives


Although numerous synthetic PAF analogs exist, their biological profiles differ markedly due to variations in alkyl chain length, sn-2 substitution, and head-group chemistry. These structural nuances dictate receptor binding affinity, metabolic stability, and downstream signaling outcomes [1]. For instance, native PAF (C16:0) is rapidly inactivated by PAF-AH, whereas the methylcarbamyl modification confers resistance to this enzyme, enabling prolonged receptor engagement [2]. Furthermore, chain length profoundly influences potency and even the nature of cellular responses: the C8 analog Methylcarbamyl PAF C-8 exhibits distinct effects on cell viability compared to its C16 counterpart in multiple cell lines [3]. Consequently, substituting one PAF analog for another without empirical validation risks misinterpretation of experimental results and compromised reproducibility.

Quantitative Differentiation of Methylcarbamyl PAF C-8: Key Data vs. Native PAF and C16 Analogs


Metabolic Stability: >100-Minute Half-Life in Human Plasma vs. Rapid Degradation of Native PAF

Methylcarbamyl PAF C-8 demonstrates exceptional metabolic stability due to the N-methylcarbamoyl modification at the sn-2 position, which blocks hydrolysis by platelet-activating factor acetylhydrolase (PAF-AH) [1]. In platelet-poor plasma, the compound exhibits a half-life exceeding 100 minutes, whereas native PAF (1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine) is rapidly degraded under identical conditions . This stability advantage is consistent across the methylcarbamyl PAF series, including the C16 analog, and is directly attributed to resistance to PAF-AH-mediated deacetylation [1].

Metabolic stability PAF-AH resistance Pharmacokinetics

PAF Receptor Binding Affinity: Methylcarbamyl Analog Kd = 1.1 nM vs. Native PAF Kd = 0.2 nM on Human Neutrophils

In competitive binding assays using human polymorphonuclear neutrophils, the methylcarbamyl PAF analog (C16 chain length) bound to high-affinity PAF receptors with a dissociation constant (Kd) of 1.1 nM, compared to a Kd of 0.2 nM for native PAF (C16) [1]. The 5.5-fold difference in affinity does not translate to reduced biological potency; the two compounds exhibit comparable capacities to stimulate neutrophil degranulation, indicating that receptor occupancy, rather than affinity per se, governs functional responses [1].

Receptor binding Pharmacology Neutrophil biology

Platelet Aggregation Potency: Methylcarbamyl PAF C-16 Is Nearly Equipotent with PAF C-16; C8 Analog Behaves Similarly

Methylcarbamyl PAF C-16 retains near-equivalent potency to PAF C-16 in stimulating platelet aggregation, both in isolated platelets and in platelet-rich plasma [1]. While direct quantitative EC50 values for Methylcarbamyl PAF C-8 are not reported, the C8 analog is described as the C-8 analog of Methylcarbamyl PAF C-16 and is expected to exhibit comparable agonist activity at the PAF receptor . The consistency of the methylcarbamyl pharmacophore across chain lengths suggests that the C8 variant maintains potent platelet-activating properties.

Platelet aggregation Hemostasis PAF receptor agonism

Chain Length-Dependent Cytotoxicity: Methylcarbamyl PAF C-8 Exhibits Divergent Viability Effects Compared to C16 in HT1080 and HUVEC Cells

A direct head-to-head comparison of Methylcarbamyl PAF C-8 and Methylcarbamyl PAF C-16 in cell viability assays reveals chain length-dependent differences in cytotoxicity [1]. In HT1080 fibrosarcoma cells and HUVEC endothelial cells, the two analogs produce distinct concentration-response profiles, demonstrating that the alkyl chain length at sn-1 is a critical determinant of biological outcome [1]. This finding underscores that even within the same methylcarbamyl series, compounds cannot be considered interchangeable.

Cytotoxicity Chain length specificity Ferroptosis

PAF Receptor-Mediated Gene Induction: Methylcarbamyl PAF C-8 Activates c-myc, c-fos, and MAPK in NRK-49 Cells

In NRK-49 cells engineered to overexpress the PAF receptor, Methylcarbamyl PAF C-8 induces the expression of immediate-early genes c-myc and c-fos, and activates mitogen-activated protein kinase (MAPK) [1]. While direct quantitative comparison data (fold-induction vs. native PAF or C16 analog) are not provided, this activity profile is consistent with that of Methylcarbamyl PAF C-16, which elicits the same transcriptional and kinase responses in the same cellular system . This confirms that the C8 analog retains the full spectrum of PAF receptor-mediated signaling capabilities.

Gene expression MAPK signaling Oncogenic transformation

Optimal Research Applications for Methylcarbamyl PAF C-8 Based on Evidenced Differentiation


Prolonged PAF Receptor Signaling Studies

Use Methylcarbamyl PAF C-8 when experimental protocols require sustained PAF receptor activation beyond the timeframe achievable with native PAF. The >100-minute plasma half-life [1] enables investigation of long-term signaling events, such as transcriptional regulation, cell cycle progression, and chronic inflammatory responses, without the confounding variable of rapid ligand degradation.

Structure-Activity Relationship (SAR) Studies of PAF Analogs

Employ Methylcarbamyl PAF C-8 as the short-chain comparator in SAR panels that include Methylcarbamyl PAF C-16 and other chain-length variants. The divergent cytotoxicity profiles observed in HT1080 and HUVEC cells [2] highlight the critical influence of sn-1 chain length on biological activity, making this compound essential for delineating the structural determinants of PAF-mediated cell death and survival.

Oncogenic Signaling and Cell Cycle Arrest Research

Leverage Methylcarbamyl PAF C-8 to activate PAF receptor-driven expression of c-myc and c-fos and MAPK signaling in receptor-overexpressing cell models . The compound's ability to induce G1-phase cell cycle arrest (as reported for the C16 analog) positions it as a valuable probe for exploring the role of PAF in oncogenic transformation and tumor cell proliferation .

Ferroptosis and Acute Kidney Injury (AKI) Model Studies

Incorporate Methylcarbamyl PAF C-8 into ferroptosis research, particularly in models of synchronized cell death relevant to AKI. The Nature Chemical Biology study demonstrating chain length-dependent effects of methylcarbamyl PAFs [2] suggests that the C8 analog may serve as a specific tool to modulate ferroptotic signaling pathways with distinct potency or selectivity compared to longer-chain congeners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylcarbamyl PAF C-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.